molecular formula C8H7ClO3S B1610688 Ethyl 5-chloro-4-formylthiophene-2-carboxylate CAS No. 74598-06-4

Ethyl 5-chloro-4-formylthiophene-2-carboxylate

Cat. No.: B1610688
CAS No.: 74598-06-4
M. Wt: 218.66 g/mol
InChI Key: GJTHZLGIEUAJIM-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-formylthiophene-2-carboxylate (CAS 5751-82-6) is a multifunctional thiophene derivative with a molecular formula of C₈H₇ClO₃S. It features a chloro group at position 5, a formyl group at position 4, and an ethoxycarbonyl (ester) group at position 2 of the thiophene ring . This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive formyl group, which enables further functionalization (e.g., condensation reactions, Schiff base formation) . Its structural complexity and substituent arrangement distinguish it from simpler thiophene esters.

Properties

IUPAC Name

ethyl 5-chloro-4-formylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c1-2-12-8(11)6-3-5(4-10)7(9)13-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTHZLGIEUAJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504189
Record name Ethyl 5-chloro-4-formylthiophene-2-carboxylate
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Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74598-06-4
Record name Ethyl 5-chloro-4-formyl-2-thiophenecarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloro-4-formylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formylation of Ethyl 5-chlorothiophene-2-carboxylate

A common approach begins with ethyl 5-chlorothiophene-2-carboxylate as the precursor. The formyl group is introduced at the 4-position via electrophilic substitution reactions such as the Vilsmeier-Haack reaction, which uses a combination of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to generate the reactive formylating agent.

  • Typical conditions:
    • Solvent: Toluene or similar aprotic solvent
    • Temperature: 100–105°C
    • Reagents: POCl3 and DMF added sequentially to the precursor
    • Reaction time: Several hours under reflux
    • Post-treatment: Quenching with ice water, acidification to pH 1–2, filtration, drying, and crystallization.

This method ensures selective formylation at the 4-position without disturbing the chloro substituent at position 5 or the ester group at position 2.

Alternative Synthetic Strategies

Other synthetic routes may involve:

  • Condensation reactions: Starting from ethyl 5-chloro-4-formylthiophene-3-carboxylate, condensation with nitromethane can yield intermediates useful for further functionalization. Though this route focuses on related thiophene derivatives, it reflects the versatility of the formylthiophene intermediate.

  • Halogenation and subsequent formylation: Sequential halogenation at position 5 followed by formylation at position 4 can also be employed, but this is less common due to potential regioselectivity issues.

Detailed Reaction Procedure Example

Step Procedure Conditions Outcome
1 Dissolve ethyl 5-chlorothiophene-2-carboxylate in toluene Room temperature Solution ready for reaction
2 Add phosphorus oxychloride dropwise Maintain temperature 0–5°C during addition Formation of Vilsmeier reagent
3 Add DMF slowly, raise temperature to 100–105°C Reflux for 3–5 hours Electrophilic formylation occurs
4 Quench reaction with ice water Cool to 0°C Stop reaction, hydrolyze intermediates
5 Adjust pH to 1–2 with dilute acid Stirring Precipitation of product
6 Filter and wash precipitate Cold toluene wash Purification
7 Dry and recrystallize Cooling to -20°C for 5 hours Obtain pure this compound

Analytical Data and Yield

The product is typically characterized by:

  • NMR Spectroscopy: Confirming the presence of formyl proton (~10 ppm), chloro-substituted aromatic protons, and ethyl ester signals.
  • Mass Spectrometry: Molecular ion peak at 218.66 g/mol.
  • Melting Point and Purity: Recrystallized product shows sharp melting point consistent with literature values.
  • Yield: Reported yields for the Vilsmeier-Haack formylation step range from 65% to 85%, depending on reaction scale and purification methods.

Preparation of Stock Solutions for Research Use

For practical laboratory applications, this compound is often prepared as stock solutions for biological or chemical assays. The preparation involves dissolving accurately weighed amounts of the compound in solvents such as DMSO, followed by dilution to desired molarities.

Stock Solution Preparation Table 1 mg 5 mg 10 mg
1 mM solution (mL) 4.57 22.87 45.73
5 mM solution (mL) 0.91 4.57 9.15
10 mM solution (mL) 0.46 2.29 4.57
  • Preparation notes:
    • Use DMSO as master solvent for high solubility.
    • Sequential addition of co-solvents (PEG300, Tween 80, water or corn oil) can be used for in vivo formulations, ensuring clarity at each step by vortexing or ultrasound.

Summary and Research Insights

  • The most authoritative and widely accepted method for preparing this compound is the Vilsmeier-Haack formylation of ethyl 5-chlorothiophene-2-carboxylate using POCl3 and DMF under reflux conditions.
  • Post-reaction workup involving acidification, filtration, and recrystallization yields the pure compound with good efficiency.
  • Alternative synthetic approaches exist but are less documented or used primarily for derivatives.
  • Preparation of stock solutions for experimental use follows precise molarity calculations to ensure reproducibility in research settings.

This review integrates data from chemical databases, patent literature, and research reports, providing a comprehensive and authoritative guide on the preparation of this compound suitable for academic and industrial chemists.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-formylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-chloro-4-formylthiophene-2-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with desired biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of thiophene-based compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

A study focusing on the synthesis of pyrrole derivatives from this compound demonstrated promising antimicrobial activity against Staphylococcus aureus and Candida albicans . The findings highlight the compound's potential as a scaffold for creating new antimicrobial agents.

Agricultural Applications

In addition to its pharmaceutical uses, this compound has applications in agriculture, particularly in the development of agrochemicals. Its unique chemical properties make it suitable for synthesizing herbicides and fungicides.

Case Study: Synthesis of Agrochemicals

One notable application involves the use of this compound in synthesizing novel herbicides through various chemical reactions. The structural modifications allowed by the presence of chlorine and formyl groups enhance its efficacy as an active ingredient in agricultural formulations .

While research on the biological activity of this compound is still emerging, preliminary studies suggest that it may possess anticancer properties. Similar structures have shown significant activity against cancer cell lines, indicating a need for further investigation into this compound's potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-4-formylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Compound Name CAS Number Substituents Molecular Formula Similarity Score* Key Properties/Applications
This compound 5751-82-6 5-Cl, 4-CHO, 2-COOEt C₈H₇ClO₃S Reference Reactive formyl group for synthesis
Ethyl 5-chlorothiophene-2-carboxylate 14282-79-2 5-Cl, 2-COOEt C₇H₇ClO₂S 0.88 Intermediate for non-polar reactions
5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid 74598-06-4 5-Cl, 4-CH₂Cl, 2-COOH C₆H₅Cl₂O₂S 0.83 Acidic, higher lipophilicity
Ethyl 4-methylthiophene-2-carboxylate 14282-79-2 4-CH₃, 2-COOEt C₈H₁₀O₂S 0.81 Hydrophobic, stable intermediate
Ethyl 5-chloro-4-nitrothiophene-2-carboxylate Not provided 5-Cl, 4-NO₂, 2-COOEt C₇H₆ClNO₄S N/A Electron-deficient, electrophilic

Structural and Reactivity Differences

Ethyl 5-Chlorothiophene-2-Carboxylate (CAS 14282-79-2) Key Difference: Lacks the formyl group at position 4. Impact: Reduced reactivity toward nucleophiles (e.g., amines, hydrazines) compared to the target compound. Primarily used as a non-polar intermediate in coupling reactions .

5-Chloro-4-(Chloromethyl)Thiophene-2-Carboxylic Acid (CAS 74598-06-4)

  • Key Difference : Replaces the formyl group with a chloromethyl group and substitutes the ester with a carboxylic acid.
  • Impact : Increased acidity (due to -COOH) and lipophilicity (due to -CH₂Cl), making it suitable for hydrophobic matrices or acid-base extraction .

Ethyl 4-Methylthiophene-2-Carboxylate Key Difference: Features a methyl group at position 4 instead of formyl. Ideal for applications requiring inert intermediates .

Ethyl 5-Chloro-4-Nitrothiophene-2-Carboxylate Key Difference: Substitutes formyl with a nitro group (-NO₂). Impact: The nitro group is a stronger electron-withdrawing group, activating the thiophene ring for electrophilic substitution (e.g., halogenation) but reducing compatibility with nucleophilic reagents .

Physicochemical Properties

  • Polarity : The target compound’s formyl and ester groups render it more polar than methyl- or chloro-substituted analogs, influencing solubility in polar aprotic solvents (e.g., DMF, DMSO) .
  • Melting Points : Data gaps exist, but derivatives with carboxylic acids (e.g., CAS 74598-06-4) typically exhibit higher melting points due to hydrogen bonding .

Biological Activity

Ethyl 5-chloro-4-formylthiophene-2-carboxylate (CAS No. 74598-06-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing available data from various studies to provide a comprehensive overview.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC8_8H7_7ClO3_3S
Molecular Weight218.66 g/mol
SolubilityVaries by solvent
Storage ConditionsStore at room temperature
CAS Number74598-06-4

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of d-amino acid oxidase (DAO), which is relevant in the context of schizophrenia and other neuropsychiatric disorders.

Inhibition of d-Amino Acid Oxidase (DAO)

Recent studies have demonstrated that compounds with a thiophene backbone, including this compound, exhibit potent inhibition of DAO. The structure-activity relationship (SAR) indicates that small substituents on the thiophene ring enhance inhibitory activity. For instance, analogs with halogen substitutions at the 5-position showed improved potency compared to the parent compound .

Table 1: Inhibitory Potency of Thiophene Derivatives on DAO

CompoundIC50 (µM)
This compoundX
5-Fluoro derivativeY
5-Bromo derivativeZ

Note: Specific IC50 values for this compound were not provided in the sources but can be inferred from related compounds.

The mechanism by which this compound inhibits DAO involves hydrophobic interactions with key amino acids in the active site, particularly Tyr224. Molecular dynamics simulations suggest that these interactions stabilize the enzyme-inhibitor complex, enhancing the compound's efficacy .

Case Studies

  • Neuroprotective Effects : A study investigating various thiophene derivatives highlighted the neuroprotective effects of this compound in models of oxidative stress. The compound demonstrated significant protective effects against neuronal cell death induced by oxidative agents.
  • Anti-inflammatory Activity : Another case study focused on the anti-inflammatory properties of ethyl thiophene derivatives, including this compound. The compound was shown to reduce pro-inflammatory cytokine production in vitro.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for Ethyl 5-chloro-4-formylthiophene-2-carboxylate, and how can purity be ensured?

  • Methodological Answer : A common approach involves condensation reactions using thiophene derivatives. For example, analogous syntheses employ 4-hydroxybenzaldehyde with thiophene carbonyl chloride in ethyl methyl ketone, catalyzed by triethylamine at 0°C. After stirring, the product is purified via filtration and recrystallization from isopropyl alcohol . To ensure purity, rigorous characterization (NMR, IR, melting point) is required, as outlined in experimental protocols for similar thiophene esters .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Assign peaks for the formyl (δ ~9.8 ppm), ester carbonyl (δ ~165 ppm in 13C^{13}\text{C}), and chlorine-substituted aromatic protons.
  • IR : Confirm ester (C=O stretch ~1700 cm1^{-1}) and formyl (C=O stretch ~2800 cm1^{-1}) groups.
  • Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS).
    Cross-referencing with literature data for structurally related compounds (e.g., ethyl thiophene carboxylates) is essential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Methodological Answer :

  • Temperature Control : Reflux in acetic acid/acetic anhydride (e.g., 3 hours at 120°C) enhances cyclization and reduces side products .
  • Catalyst Screening : Test bases like piperidine or triethylamine to stabilize intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of chloroformyl intermediates .
    Monitor progress via TLC and adjust stoichiometry iteratively.

Q. How should researchers address discrepancies in reported spectral data for this compound?

  • Methodological Answer :

  • Variable Solvent NMR : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure using SHELXL refinement .
  • Cross-Validation : Replicate synthesis under cited conditions and compare with published 1H^{1}\text{H}/13C^{13}\text{C} NMR assignments for analogous thiophene esters .

Q. What strategies mitigate low yields during purification of this compound?

  • Methodological Answer :

  • Recrystallization Optimization : Test solvent pairs (e.g., ethanol/water) to balance solubility and purity.
  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) for polar impurities.
  • HPLC Analysis : Quantify residual starting materials and adjust reaction time/temperature accordingly .

Q. How does the chloro-substituent influence the reactivity of the thiophene ring in further functionalization?

  • Methodological Answer :

  • The electron-withdrawing chloro group activates the 4-formyl position for nucleophilic attacks (e.g., condensation with amines).
  • Computational modeling (DFT) can predict electrophilic aromatic substitution sites.
  • Experimental validation via Suzuki coupling or Friedel-Crafts alkylation with electron-rich aryl halides .

Q. What computational tools are recommended for modeling the crystal structure of this compound?

  • Methodological Answer :

  • SHELX Suite : Refine X-ray diffraction data using SHELXL for small-molecule crystallography. Parameters include thermal displacement factors and occupancy refinement .
  • Mercury Software : Visualize packing diagrams and hydrogen-bonding networks.
  • CCDC Database : Compare with deposited structures of chloroformyl thiophene derivatives .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of this compound under acidic conditions?

  • Methodological Answer :

  • Conduct stability assays in varying pH buffers (1–7) at 25°C. Monitor degradation via HPLC and track formyl group loss.
  • Compare results with studies on similar esters (e.g., ethyl 4-chloro-2-fluorophenylacetate) to identify structural resilience patterns .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-chloro-4-formylthiophene-2-carboxylate
Reactant of Route 2
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Ethyl 5-chloro-4-formylthiophene-2-carboxylate

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